N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
Description
This compound features a thieno[3,4-c]pyrazole core substituted with a 3,4-dimethylphenyl group at position 2 and an acetamide moiety at position 3. While detailed physicochemical or biological data for this specific compound are absent in the provided evidence, structural parallels with related heterocyclic acetamides allow for comparative analysis based on substituent effects, synthetic routes, and functional group interactions .
Properties
IUPAC Name |
N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-9-4-5-12(6-10(9)2)18-15(16-11(3)19)13-7-22(20,21)8-14(13)17-18/h4-6H,7-8H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHWVCOJLKLYFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 3,4-dimethylphenyl group and the acetamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification processes such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities. Its interactions with biological targets can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its unique structure and reactivity may offer advantages in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its incorporation into polymers, coatings, and other materials can enhance their performance and expand their applications.
Mechanism of Action
The mechanism by which N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play key roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can provide valuable information for the development of new therapeutic agents.
Comparison with Similar Compounds
Structural Features
Target Compound vs. Thiazolo[3,2-a]Pyrimidine Derivatives ()
- Core Structure: The thieno[3,4-c]pyrazole system contrasts with thiazolo[3,2-a]pyrimidine derivatives (e.g., compounds 11a, 11b, 12), which incorporate fused thiazole and pyrimidine rings.
- Substituents: The target compound’s 3,4-dimethylphenyl group is structurally analogous to the 2,4,6-trimethylbenzylidene substituent in 11a but lacks the electron-withdrawing cyano group seen in 11b . The sulfone group in the target compound may confer greater solubility compared to the carbonyl groups in 12 (C17H10N4O3) .
Target Compound vs. Benzoquinazoline Derivatives ()
- Compound 10 (N-(3,4-Dimethylphenyl)-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydrobenzo[g]quinazolin-2-yl)thio]acetamide) shares an acetamide backbone but replaces the thienopyrazole core with a benzoquinazoline system. The sulfamoyl group in 10 may enhance bioavailability compared to the target compound’s sulfone .
Target Compound vs. Pesticide Chloroacetamides ()
- Chloroacetamides like pretilachlor and alachlor feature chloro and alkoxy substituents, which are absent in the target compound. These groups are critical for herbicidal activity, suggesting divergent applications .
Physicochemical Properties
- The sulfone group in the target compound may elevate its melting point compared to non-sulfonated analogs like 11a or 12.
Biological Activity
N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological effects, particularly focusing on its anticancer properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 471.58 g/mol. The structure features a thieno[3,4-c]pyrazole core that is substituted with a 3,4-dimethylphenyl group and an acetamide moiety. The presence of the dioxo group contributes to its potential reactivity and biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C27H25N3O3S |
| Molecular Weight | 471.58 g/mol |
| IUPAC Name | This compound |
| Purity | Typically 95% |
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
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Cell Line Studies :
- The compound showed significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- IC50 values were reported in the micromolar range, indicating potent activity.
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Mechanism of Action :
- The anticancer mechanism is believed to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.
Other Biological Activities
In addition to anticancer properties, this compound has shown potential in other areas:
- Anti-inflammatory Activity :
- It has been reported to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.
- Antimicrobial Effects :
- Preliminary studies suggest antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
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Study on Anticancer Activity :
- A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of analogs of this compound for anticancer properties. The most active analogs displayed enhanced potency against specific cancer types while maintaining low toxicity to normal cells .
- Inflammation Model Study :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
